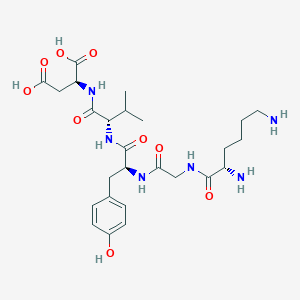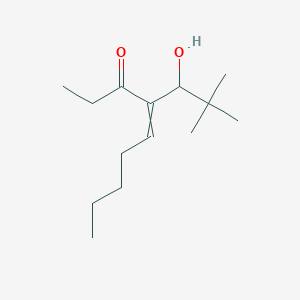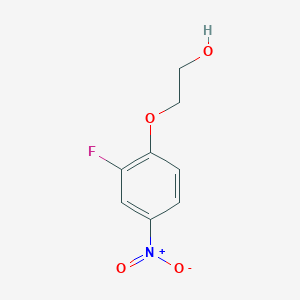![molecular formula C66H72N4Si B12603276 5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin CAS No. 874948-45-5](/img/structure/B12603276.png)
5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as in hemoglobin and chlorophyll
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin macrocycle. The specific aldehydes used in this synthesis are 3,5-di-tert-butylbenzaldehyde, 4-methylbenzaldehyde, and 4-[(trimethylsilyl)ethynyl]benzaldehyde. The reaction mixture is then subjected to oxidative conditions, often using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), to yield the desired porphyrin compound.
Industrial Production Methods
While the industrial production of this specific porphyrin derivative is not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as column chromatography or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications or other oxidized species.
Reduction: The compound can be reduced to form metalloporphyrins when coordinated with metal ions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: DDQ or other quinone-based oxidizing agents.
Reduction: Metal salts such as zinc acetate or cobalt chloride in the presence of reducing agents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Porphyrin dications or other oxidized porphyrin species.
Reduction: Metalloporphyrins such as zinc porphyrin or cobalt porphyrin.
Substitution: Nitrated or halogenated derivatives of the original porphyrin compound.
Scientific Research Applications
5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin has several applications in scientific research:
Chemistry: Used as a model compound for studying the electronic properties of porphyrins and their derivatives.
Biology: Investigated for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light activation to kill cancer cells.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic photovoltaic cells and other optoelectronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species. These reactive species can cause damage to cellular components, leading to cell death. This property is particularly useful in photodynamic therapy, where the compound is activated by light to selectively kill cancer cells. The molecular targets include cellular membranes, proteins, and nucleic acids, which are damaged by the reactive oxygen species generated during the process.
Comparison with Similar Compounds
Similar Compounds
5,15-Bis(3,5-di-tert-butylphenyl)porphyrin: Lacks the additional substituents on the porphyrin ring, making it less complex.
5,10,15,20-Tetraphenylporphyrin: A simpler porphyrin derivative with phenyl groups at all meso positions.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxy groups on the phenyl rings, altering its electronic properties.
Uniqueness
5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin is unique due to its combination of bulky tert-butyl groups, a methyl group, and a trimethylsilyl-ethynyl group. This combination of substituents provides the compound with distinct electronic and steric properties, making it valuable for specific applications in photodynamic therapy and optoelectronics.
Properties
CAS No. |
874948-45-5 |
|---|---|
Molecular Formula |
C66H72N4Si |
Molecular Weight |
949.4 g/mol |
IUPAC Name |
2-[4-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-methylphenyl)-21,22-dihydroporphyrin-5-yl]phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C66H72N4Si/c1-41-17-21-43(22-18-41)59-51-25-29-55(67-51)61(45-35-47(63(2,3)4)39-48(36-45)64(5,6)7)57-31-27-53(69-57)60(44-23-19-42(20-24-44)33-34-71(14,15)16)54-28-32-58(70-54)62(56-30-26-52(59)68-56)46-37-49(65(8,9)10)40-50(38-46)66(11,12)13/h17-32,35-40,69-70H,1-16H3 |
InChI Key |
XNMSDQQQTRXBPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC=C(C=C8)C#C[Si](C)(C)C)N4)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl (2'Z)-1-benzyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12603197.png)
![2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione](/img/structure/B12603200.png)
![2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12603205.png)

![2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline](/img/structure/B12603220.png)



![Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-](/img/structure/B12603241.png)
![Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-](/img/structure/B12603253.png)
![Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate](/img/structure/B12603254.png)


![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one](/img/structure/B12603284.png)
